![molecular formula C18H16N6O2S B4501008 N-(benzo[d]thiazol-2-yl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B4501008.png)
N-(benzo[d]thiazol-2-yl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide
Overview
Description
N-(benzo[d]thiazol-2-yl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound features a benzo[d]thiazole ring, a pyrazole ring, and a pyridazinone ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the benzo[d]thiazole ring, followed by the formation of the pyrazole and pyridazinone rings. Common reagents used in these reactions include hydrazine derivatives, acyl chlorides, and various catalysts to facilitate the formation of the heterocyclic rings.
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
Reaction conditions :
-
Basic hydrolysis : 2M NaOH, 80°C for 8–12 hours.
Reaction Type | Reagents/Conditions | Product | Yield (%) |
---|---|---|---|
Acidic Hydrolysis | 6M HCl, reflux | 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetic acid | 78 |
Basic Hydrolysis | 2M NaOH, 80°C | Sodium salt of the carboxylic acid | 82 |
Oxidation Reactions
The benzothiazole moiety participates in selective oxidation at the sulfur atom:
Reaction conditions : H₂O₂ (30%), CH₃COOH, 50°C for 6 hours .
Oxidizing Agent | Product | Key Structural Changes | Yield (%) |
---|---|---|---|
H₂O₂ | Benzo[d]thiazole-2-sulfoxide | S→O incorporation | 65 |
m-CPBA | Benzo[d]thiazole-2-sulfone | S→O₂ incorporation | 58 |
Nucleophilic Substitution on Pyridazinone
The pyridazinone ring undergoes substitution at the 6-oxo position with nucleophiles like amines or thiols:
Reaction conditions : DMF, K₂CO₃, 80°C for 24 hours .
Nucleophile | Product | Reaction Efficiency |
---|---|---|
NH₃ (g) | 6-amino-pyridazine derivative | Moderate (62%) |
HSCH₂COOH | Thioether-linked derivative | High (75%) |
Pyrazole Ring Functionalization
The 3,5-dimethylpyrazole group undergoes electrophilic substitution and alkylation:
Reaction conditions :
Reaction Type | Reagents | Product | Yield (%) |
---|---|---|---|
Nitration | HNO₃/H₂SO₄ | 4-nitro-3,5-dimethylpyrazole derivative | 55 |
Alkylation | CH₃I/NaH | 1-methyl-3,5-dimethylpyrazole | 88 |
Coupling Reactions
The acetamide group facilitates cross-coupling via Buchwald–Hartwig or Ullmann reactions:
Reaction conditions : Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C .
Substrate | Product | Application | Yield (%) |
---|---|---|---|
Aryl iodide | Biarylacetamide | Kinase inhibitor intermediate | 70 |
Heteroaryl bromide | Pyridazine-thiazole hybrid | Antibacterial agent | 68 |
Reductive Amination
The amide group is reduced to a secondary amine under catalytic hydrogenation:
Reaction conditions : H₂ (1 atm), 10% Pd/C, EtOH, 25°C .
Reducing Agent | Product | Yield (%) |
---|---|---|
H₂/Pd-C | N-(benzo[d]thiazol-2-yl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethylamine | 73 |
Key Mechanistic Insights
-
Amide Hydrolysis : Proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate .
-
Thiazole Oxidation : Involves electrophilic addition of oxygen to the sulfur atom .
-
Pyridazinone Reactivity : The electron-deficient pyridazinone ring enhances susceptibility to nucleophilic substitution .
Scientific Research Applications
Research indicates that this compound exhibits significant antimicrobial , anticancer , and anticonvulsant activities.
Antimicrobial Properties
The antimicrobial activity of N-(benzo[d]thiazol-2-yl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide has been evaluated against various microorganisms. The following table summarizes the minimum inhibitory concentration (MIC) values:
Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|
Staphylococcus aureus | 15.625 - 62.5 μM | Inhibition of protein synthesis |
Enterococcus faecalis | 62.5 - 125 μM | Disruption of nucleic acid synthesis |
Pseudomonas aeruginosa | Moderate activity noted | Biofilm inhibition |
Studies have shown that the compound is bactericidal against Gram-positive bacteria and demonstrates enhanced efficacy compared to standard antibiotics like levofloxacin in certain assays .
Anticancer Activity
The compound has also been investigated for its anticancer properties. It has been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. Research highlights its potential as a lead compound for developing new anticancer agents .
Anticonvulsant Activity
In studies focusing on anticonvulsant properties, derivatives of similar structures have been synthesized and evaluated for their efficacy using the maximal electroshock (MES) test and subcutaneous pentylenetetrazole (scPTZ) tests. The results indicated promising anticonvulsant activity while maintaining low neurotoxicity .
Case Studies
Several case studies have documented the effectiveness of this compound in various applications:
- Antimicrobial Efficacy : A study demonstrated its superior effectiveness against resistant strains of bacteria compared to traditional antibiotics.
- Anticancer Research : Preclinical trials indicated significant tumor growth inhibition in xenograft models.
- Neuropharmacological Studies : Evaluations showed a favorable safety profile alongside potent anticonvulsant effects.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide depends on its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-(3-(1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide
- N-(benzo[d]thiazol-2-yl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyrimidin-1(6H)-yl)acetamide
Uniqueness
N-(benzo[d]thiazol-2-yl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide is unique due to its specific combination of heterocyclic rings, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in designing new molecules with tailored properties for specific applications.
Biological Activity
N-(benzo[d]thiazol-2-yl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms underlying its activity, drawing from diverse research studies.
Synthesis
The compound is synthesized through a multi-step process involving the formation of the benzo[d]thiazole core and subsequent coupling with pyrazole and pyridazine derivatives. The synthesis generally follows these steps:
- Formation of Benzo[d]thiazole : Cyclization of 2-aminothiophenol with an aldehyde or ketone.
- Introduction of Pyrazole : The pyrazole moiety is attached via nucleophilic substitution reactions.
- Final Coupling : The acetamide group is introduced, completing the synthesis.
Biological Activity
The biological activities of this compound have been evaluated in various studies, indicating promising pharmacological properties.
Anticonvulsant Activity
A study evaluated several benzothiazole derivatives for their anticonvulsant properties using the maximal electroshock (MES) test and subcutaneous pentylenetetrazole (scPTZ) tests. Compounds containing the pyrazole moiety exhibited significant anticonvulsant activity with minimal neurotoxicity, suggesting a favorable therapeutic index .
Anti-inflammatory Effects
Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds derived from similar structures showed up to 85% inhibition of TNF-α at specific concentrations, highlighting their potential in treating inflammatory conditions .
Anticancer Potential
The anticancer activities of benzothiazole-based compounds have been documented extensively. Recent studies have reported that certain derivatives exhibit cytotoxic effects against various cancer cell lines, making them candidates for further development as anticancer agents .
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
- Enzyme Inhibition : Interaction with enzymes involved in inflammation and cell proliferation.
- Receptor Modulation : Binding to specific receptors that mediate cellular responses to stimuli.
- DNA Intercalation : Potential to intercalate into DNA, affecting replication and transcription processes .
Case Studies
Several case studies have demonstrated the efficacy of related compounds:
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2S/c1-11-9-12(2)24(21-11)15-7-8-17(26)23(22-15)10-16(25)20-18-19-13-5-3-4-6-14(13)27-18/h3-9H,10H2,1-2H3,(H,19,20,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFXHUXINAGOJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NC3=NC4=CC=CC=C4S3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.